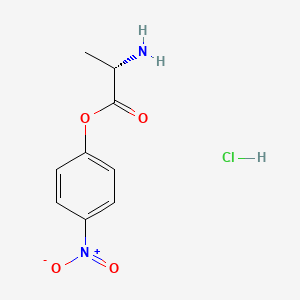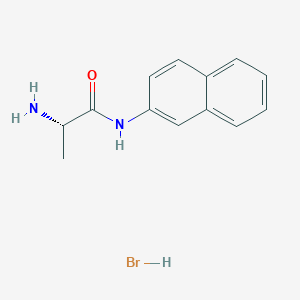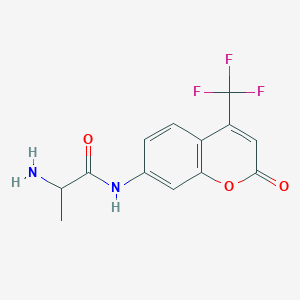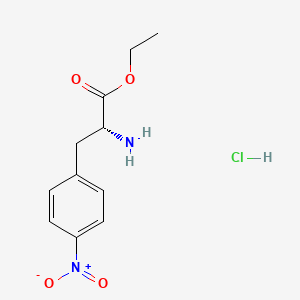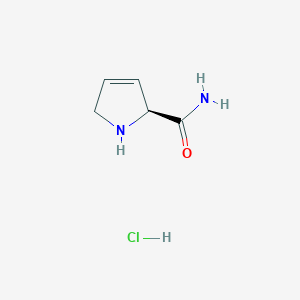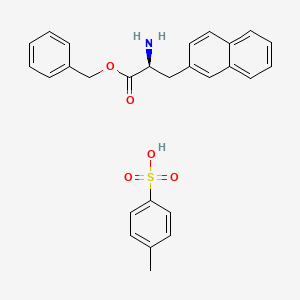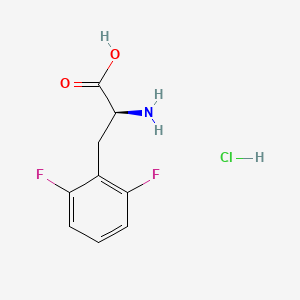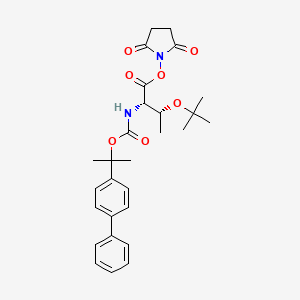
Bpoc-thr(tbu)-osu
描述
Bpoc-thr(tbu)-osu, also known as N-α-(2,4-dimethoxybenzyl)-N-α-(tert-butoxycarbonyl)-L-threonine N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is commonly used as a protecting group in solid-phase peptide synthesis. The compound is known for its stability and efficiency in forming peptide bonds, making it a valuable tool in the field of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-thr(tbu)-osu involves several steps, starting with the protection of the amino and hydroxyl groups of threonine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the tert-butyl (tBu) group protects the hydroxyl group. The protected threonine is then reacted with 2,4-dimethoxybenzyl chloride to form the N-α-(2,4-dimethoxybenzyl)-N-α-(tert-butoxycarbonyl)-L-threonine. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency of each step and minimize side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
化学反应分析
Types of Reactions
Bpoc-thr(tbu)-osu undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the N-hydroxysuccinimide ester group is replaced by a nucleophile such as an amine or a thiol.
Deprotection Reactions: The Boc and tBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino and hydroxyl groups of threonine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups.
Major Products
Substitution Reactions: The major products are peptides or peptide derivatives with the desired amino acid sequence.
Deprotection Reactions: The major products are the free amino and hydroxyl groups of threonine, which can be further used in peptide synthesis.
科学研究应用
Bpoc-thr(tbu)-osu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the amino and hydroxyl groups of threonine, allowing for the sequential addition of amino acids to form peptides and proteins.
Bioconjugation: The compound is used in the conjugation of peptides to other molecules, such as fluorescent dyes, biotin, or other biomolecules, for use in various biochemical assays and imaging techniques.
Drug Development: This compound is used in the synthesis of peptide-based drugs and therapeutic agents, enabling the development of new treatments for various diseases.
作用机制
The mechanism of action of Bpoc-thr(tbu)-osu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and readily reacts with nucleophiles such as amines or thiols to form stable amide or thioester bonds. This reactivity makes it an efficient tool for peptide synthesis and bioconjugation .
相似化合物的比较
Similar Compounds
Boc-thr(tbu)-oh: This compound is similar to Bpoc-thr(tbu)-osu but lacks the N-hydroxysuccinimide ester group. It is used as a protecting group for threonine in peptide synthesis.
Fmoc-thr(tbu)-oh: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group for protecting the amino group of threonine.
Uniqueness
This compound is unique in its combination of protecting groups and the N-hydroxysuccinimide ester group, which provides both stability and reactivity. This makes it particularly useful in solid-phase peptide synthesis and bioconjugation applications, where efficient and selective reactions are required .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSETYDOAFGWCOY-KOSHJBKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
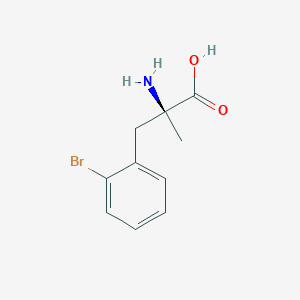
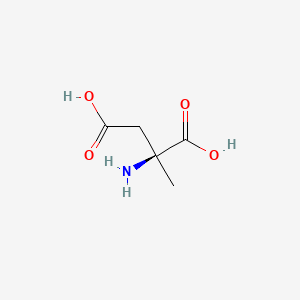
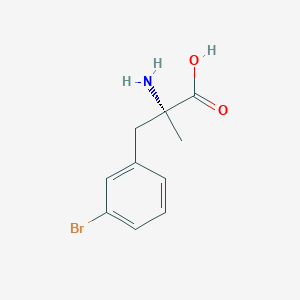
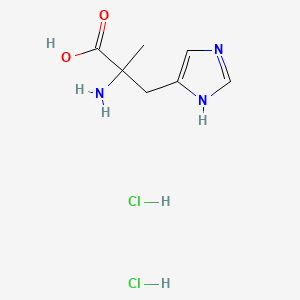

![(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B613162.png)
